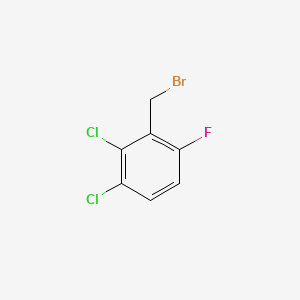

2,3-Dichloro-6-fluorobenzyl bromide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHTVFRUZNHYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396911 | |

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-51-4 | |

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,3-dichloro-6-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic pathway for 2,3-dichloro-6-fluorobenzyl bromide, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery.

Chemical Structure and Identification

This compound is a substituted toluene derivative. The core of the molecule is a benzene ring, to which a bromomethyl (-CH₂Br) group is attached. The nomenclature "benzyl bromide" refers to this C₆H₅CH₂Br core. The benzene ring is further substituted with two chlorine atoms at positions 2 and 3, and a fluorine atom at position 6, relative to the bromomethyl group (which is at position 1).

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(bromomethyl)-1,2-dichloro-4-fluorobenzene[1]. The structure is unambiguously defined by these substituent positions on the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

Quantitative data for this compound is summarized below. This information is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrCl₂F | [1] |

| Molecular Weight | 257.92 g/mol | [2][3] |

| IUPAC Name | 3-(bromomethyl)-1,2-dichloro-4-fluorobenzene | [1] |

| CAS Number | 886497-51-4 | [1][2] |

| SMILES | C1=CC(=C(C(=C1F)CBr)Cl)Cl | [1] |

| InChI Key | RXHTVFRUZNHYSD-UHFFFAOYSA-N | [1] |

Experimental Protocols: A Plausible Synthetic Route

Hypothetical Protocol: Benzylic Bromination

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-6-fluorotoluene (1.0 eq.), N-bromosuccinimide (NBS) (1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction Execution : Heat the mixture to reflux. The reaction can be monitored by TLC (Thin Layer Chromatography) or GC (Gas Chromatography) to track the consumption of the starting material. The reaction is typically irradiated with a UV lamp to facilitate the homolytic cleavage of the initiator and the bromine source.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Purification : The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

The following diagram illustrates the logical workflow for this proposed synthesis.

Caption: A plausible workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,3-dichloro-6-fluorobenzyl bromide: Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and associated hazards of 2,3-dichloro-6-fluorobenzyl bromide, a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Due to the limited availability of experimental data for this specific molecule, information from structurally similar compounds is included to provide a broader context for its handling, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a substituted toluene derivative. Its core chemical and physical properties are summarized below. It is important to note that while some data is available for the target compound, other parameters are estimated or based on analogous compounds.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2,6-dichlorobenzyl bromide (Analogue) | 3-fluorobenzyl bromide (Analogue) | 2,3,4,5,6-pentafluorobenzyl bromide (Analogue) |

| Molecular Formula | C₇H₄BrCl₂F[1][2] | C₇H₅BrCl₂ | C₇H₆BrF | C₇H₂BrF₅ |

| Molecular Weight | 257.91 g/mol [1] | 239.92 g/mol | 189.02 g/mol | 260.99 g/mol |

| CAS Number | 886497-51-4[1][2] | 20443-98-5 | 456-41-7 | 1765-40-8 |

| IUPAC Name | 3-(bromomethyl)-1,2-dichloro-4-fluorobenzene[1] | 1-(bromomethyl)-2,6-dichlorobenzene | 1-(bromomethyl)-3-fluorobenzene | 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene |

| Melting Point | Data not available | 54-56 °C[3] | Data not available | 19-20 °C |

| Boiling Point | Data not available | Data not available | 88 °C at 20 mmHg | 174-175 °C |

| Density | Data not available | Data not available | 1.541 g/mL at 25 °C | 1.728 g/mL at 25 °C |

| Solubility | Data not available | Data not available | Data not available | Data not available |

| Appearance | Data not available | Solid[3] | Data not available | Data not available |

Hazards and Safety Information

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

Table 2: Hazard Information for this compound

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin corrosion/irritation, Category 1B[1] | Corrosive | Danger [1] | H314: Causes severe skin burns and eye damage[1] |

Due to its classification, this compound must be handled with extreme care, utilizing appropriate personal protective equipment (PPE). The hazards of structurally similar benzyl bromides further underscore the need for caution, as they are often designated as lachrymators and can cause respiratory irritation.[4][5]

Experimental Protocols

Protocol: Synthesis of Substituted Benzyl Bromide via Radical Bromination

Disclaimer: This is a representative protocol and must be adapted and optimized for the specific synthesis of this compound. All work should be conducted in a well-ventilated fume hood by trained personnel.

Materials:

-

Substituted toluene (e.g., 2,3-dichloro-6-fluorotoluene)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene in the anhydrous solvent.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. The reaction can be initiated by heat or, in some cases, by UV irradiation.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washes with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude benzyl bromide.

-

The crude product may be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity and Research Context

There is no specific information in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

Research on structurally related compounds provides some context for potential applications:

-

C2-Fluoro substituted pyrrolobenzodiazepines have been synthesized and shown to exhibit potential anticancer activity.[7]

-

A derivative of 2-chloro-6-fluorobenzyl chloride has been investigated for its schistosomicidal properties, indicating potential applications in antiparasitic drug discovery.[8]

These examples suggest that halogenated benzyl halides like this compound can serve as valuable building blocks for the synthesis of novel, biologically active molecules.

Visualizations

To aid in the understanding of the processes involved with this compound, the following diagrams illustrate a general synthetic pathway and a recommended safe handling workflow.

Caption: General workflow for the synthesis of substituted benzyl bromides.

Caption: Recommended safe handling workflow for corrosive chemicals.

References

- 1. This compound | C7H4BrCl2F | CID 3824079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 2,6-Dichlor-benzylbromid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. benchchem.com [benchchem.com]

- 7. The effect of C2-fluoro group on the biological activity of DC-81 and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 886497-51-4: 2,3-Dichloro-6-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 886497-51-4, identified as 2,3-Dichloro-6-fluorobenzyl bromide. This document details its physicochemical properties, synthesis, and key applications as a chemical intermediate.

Core Compound Identity

The compound associated with CAS number 886497-51-4 is This compound . It is also known by other systematic names, including 2-(Bromomethyl)-3,4-dichloro-1-fluorobenzene and 3-(bromomethyl)-1,2-dichloro-4-fluorobenzene. Its primary utility lies in its function as a reactive intermediate in organic synthesis.

It is crucial to distinguish this chemical reagent from the similarly designated investigational drug, BMS-986497 (ORM-6151). BMS-986497 is a complex antibody-drug conjugate, and its properties and mechanisms of action are entirely different from the small molecule, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrCl₂F | [1][2] |

| Molecular Weight | 257.91 g/mol | [1] |

| Boiling Point | No specific data available | |

| Melting Point | No specific data available | |

| Density | No specific data available | |

| Solubility | No specific data available | |

| InChI Key | RXHTVFRUZNHYSD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)Cl)Cl)CBr | [1] |

Mechanism of Action and Reactivity

As a benzyl bromide derivative, the primary mechanism of action of this compound is centered around its reactivity as an electrophile. The benzylic bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of the 2,3-dichloro-6-fluorobenzyl moiety into a wide range of molecules.

Its reactivity is influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the benzene ring. These substituents can affect the rate and regioselectivity of its reactions. Common reactions involving this compound include nucleophilic substitution reactions with amines, alcohols, thiols, and carbanions.

Experimental Protocols

Due to its role as a chemical intermediate, the experimental protocols involving this compound are typically for chemical synthesis. Below is a representative protocol for the N-alkylation of a secondary amine, a common application for this type of reagent.

Synthesis of 4-(2,3-Dichloro-6-fluorobenzyl)morpholine

This protocol describes the reaction of this compound with morpholine to yield the corresponding N-substituted product.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of morpholine (1.1 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 equivalents).

-

Add a solution of this compound (1.0 equivalent) in acetonitrile to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the chemical structure and a typical synthetic workflow involving this compound.

Caption: 2D structure of this compound.

Caption: Synthetic workflow for N-alkylation using this compound.

References

The SN2 Reaction Mechanism of 2,3-dichloro-6-fluorobenzyl bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the probable SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism of 2,3-dichloro-6-fluorobenzyl bromide. Due to the absence of specific experimental kinetic data for this compound in publicly accessible literature, this guide synthesizes information from established SN2 principles, data from analogous substituted benzyl halides, and generalized experimental protocols. This document serves as a robust theoretical framework and a practical guide for designing and conducting experimental studies on this substrate.

Introduction to the SN2 Reaction of Benzyl Halides

Benzylic halides are known to be highly reactive substrates in nucleophilic substitution reactions. Primary benzylic halides, such as this compound, are expected to react predominantly through the SN2 mechanism.[1] This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[2]

The reactivity of substituted benzyl halides in SN2 reactions is governed by a combination of steric and electronic effects. The substituents on the benzene ring can influence the electrophilicity of the benzylic carbon and the stability of the transition state.

The Reaction Mechanism of this compound

The SN2 reaction of this compound with a generic nucleophile (Nu-) is proposed to proceed via a backside attack. The nucleophile approaches the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom. The reaction results in an inversion of stereochemistry at the benzylic carbon.

Electronic and Steric Effects of Substituents

The three halogen substituents on the aromatic ring of this compound are expected to have a significant impact on its reactivity:

-

Inductive Effect: Chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I), which pulls electron density from the benzene ring and, to a lesser extent, from the benzylic carbon. This effect increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

-

Resonance Effect: The halogen atoms also possess lone pairs of electrons that can be delocalized into the benzene ring through the resonance effect (+R). However, for chlorine and fluorine, the inductive effect is generally considered to be stronger than the resonance effect in influencing the reactivity of the benzylic position in SN2 reactions.

-

Steric Hindrance: The presence of a chlorine atom at the C2 position (ortho to the benzyl group) introduces steric hindrance. This bulkiness can impede the approach of the nucleophile to the reaction center, potentially slowing down the reaction rate compared to less substituted benzyl bromides.

The overall reactivity of this compound will be a balance between the activating inductive effect of the halogens and the deactivating steric hindrance from the ortho-chloro substituent.

Quantitative Data and Reactivity Comparison

While specific kinetic data for this compound is not available, we can make qualitative predictions based on data for related compounds. The electron-withdrawing nature of the chloro and fluoro substituents is expected to influence the rate of nucleophilic substitution.

| Substrate | Relative Reactivity (Predicted) | Key Influencing Factors |

| Benzyl Bromide | Baseline | Unsubstituted reference compound. |

| This compound | Likely slower than benzyl bromide | - Activating: Strong inductive electron withdrawal by Cl and F atoms increases electrophilicity of the benzylic carbon.- Deactivating: Steric hindrance from the ortho-chloro group impedes nucleophilic attack. |

Experimental Protocols

The following is a generalized protocol for studying the kinetics of the SN2 reaction of this compound with a given nucleophile. This protocol is based on common methods used for other benzyl halides and can be adapted for specific experimental setups.[3][4][5]

Materials and Reagents

-

This compound (Substrate)

-

Nucleophile (e.g., sodium iodide, piperidine, sodium azide)

-

Solvent (e.g., acetone, acetonitrile, ethanol) of analytical grade. Solvents should be dried and distilled as necessary.

-

Internal standard for analysis (if required)

Instrumentation

-

Nuclear Magnetic Resonance (NMR) Spectrometer or

-

UV-Vis Spectrophotometer or

-

Conductivity Meter

-

Thermostatically controlled water bath or reaction block

General Kinetic Procedure (NMR Method)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d6) of a known concentration (e.g., 0.2 M).

-

Prepare a stock solution of the nucleophile (e.g., potassium iodide) in the same deuterated solvent of a known concentration (e.g., 0.01 M for pseudo-first-order conditions).[3]

-

-

Reaction Setup:

-

Equilibrate the solutions to the desired reaction temperature in a thermostatic bath.

-

In an NMR tube, mix the substrate and nucleophile solutions to initiate the reaction.

-

-

Data Acquisition:

-

Promptly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the reaction temperature.

-

Acquire 1H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the progress of the reaction by integrating the resonances of the benzylic protons of the starting material and the product.

-

Calculate the concentration of the reactants and products at each time point.

-

Determine the rate constant by plotting the appropriate concentration-time relationship (e.g., ln[Substrate] vs. time for pseudo-first-order kinetics).

-

Alternative Method: Conductometric Analysis

-

Setup: Use a conductivity cell immersed in a thermostatically controlled reaction vessel.[5]

-

Procedure:

-

Place a solution of the substrate in the reaction vessel.

-

Add the nucleophile solution to start the reaction.

-

Record the change in conductivity of the solution over time. The liberation of the bromide ion will cause an increase in conductivity.[5]

-

-

Analysis: The rate constant can be calculated from the change in conductance over time.[5]

Visualizations

Reaction Mechanism

Caption: Generalized SN2 mechanism for this compound.

Experimental Workflow

Caption: Logical workflow for kinetic analysis of SN2 reactions.

Conclusion

While direct experimental data on the SN2 reactivity of this compound is lacking, a comprehensive understanding of its likely behavior can be inferred from the principles of physical organic chemistry and data from analogous compounds. The presence of electron-withdrawing halogen substituents is expected to activate the benzylic carbon towards nucleophilic attack, while the ortho-chloro group will introduce steric hindrance. The provided theoretical framework and detailed experimental protocols offer a solid foundation for researchers to design and execute studies to quantify the reactivity of this compound, contributing valuable data to the fields of medicinal chemistry and drug development.

References

Technical Guide: Physicochemical Properties of 2,3-dichloro-6-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dichloro-6-fluorobenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development. This technical guide provides a summary of the available physicochemical data for this compound and outlines standardized experimental protocols for their determination.

Core Physical Properties

Quantitative data for the primary physical properties of this compound are not extensively reported in publicly available literature. The table below summarizes the known information.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₄BrCl₂F | PubChem[1] |

| Molecular Weight | 257.92 g/mol | ChemUniverse[2], Santa Cruz Biotechnology[3] |

| CAS Number | 886497-51-4 | PubChem[1], ChemUniverse[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

Given the absence of reported experimental values for several key physical properties, the following section details standardized methodologies for their determination in a laboratory setting.

Experimental Workflow for Physical Characterization

The following diagram illustrates a general workflow for the determination of the key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

Boiling Point Determination (for solids that can be distilled)

While this compound is expected to be a solid at room temperature, its boiling point at reduced pressure may be determined.

Apparatus:

-

Thiele tube or micro-distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Thiele Tube Method):

-

Place a small amount of the sample into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A solvent in which the compound is insoluble

Procedure (Displacement Method):

-

Weigh a sample of this compound accurately using an analytical balance (mass = m).

-

Partially fill a graduated cylinder with a solvent in which the compound is known to be insoluble. Record the initial volume (V₁).

-

Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the new volume (V₂).

-

The volume of the sample is V = V₂ - V₁.

-

Calculate the density (ρ) using the formula: ρ = m / V.

Solubility Profiling

A qualitative assessment of solubility in a range of solvents is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into a series of labeled test tubes.

-

Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

-

Agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for a set period (e.g., 1 minute).

-

Observe and record whether the solid has dissolved completely, partially, or not at all.

-

Repeat the process for each of the selected solvents.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., > 10 mg/mL).

Conclusion

This technical guide has summarized the known physical properties of this compound and provided standardized experimental protocols for the determination of its key physicochemical characteristics. The application of these methodologies will enable researchers to generate reliable data, ensuring the safe and effective use of this compound in their scientific endeavors. The lack of extensive published data highlights the opportunity for further characterization of this potentially valuable chemical intermediate.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,3-dichloro-6-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,3-dichloro-6-fluorobenzyl bromide (CAS RN: 886497-51-4). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Additionally, a detailed experimental protocol for its synthesis and characterization is provided.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| CAS Number | 886497-51-4 | PubChem[1] |

| Molecular Formula | C₇H₄BrCl₂F | PubChem[1] |

| Molecular Weight | 257.92 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1F)CBr)Cl)Cl | PubChem[1] |

| InChI Key | RXHTVFRUZNHYSD-UHFFFAOYSA-N | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | d | 1H | Ar-H |

| ~ 7.15 | t | 1H | Ar-H |

| ~ 4.50 | s | 2H | -CH₂Br |

Note: The aromatic protons will exhibit coupling to each other and to the fluorine atom, resulting in complex splitting patterns. The chemical shifts are estimates and may vary in an experimental setting.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (d, J ≈ 250 Hz) | C-F |

| ~ 135 (d, J ≈ 5 Hz) | C-Cl |

| ~ 132 (d, J ≈ 2 Hz) | C-Cl |

| ~ 130 (d, J ≈ 10 Hz) | C-CH₂Br |

| ~ 128 (d, J ≈ 3 Hz) | Ar-CH |

| ~ 115 (d, J ≈ 20 Hz) | Ar-CH |

| ~ 30 | -CH₂Br |

Note: Carbons in proximity to the fluorine atom will exhibit splitting (doublet, d) with the given estimated coupling constants (J).

Table 3: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Assignment |

| 256/258/260 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |

| 177/179 | High | [M - Br]⁺ (Loss of bromine radical) |

| 142 | Medium | [M - Br - Cl]⁺ (Loss of bromine and chlorine radicals) |

Note: The presence of bromine and two chlorine atoms will result in a complex and characteristic isotopic pattern for the molecular ion and fragments containing these halogens.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

| ~1220 | Strong | -CH₂- wag |

| ~650 | Strong | C-Br stretch |

Experimental Protocols

The following section details a proposed method for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the free-radical bromination of 2,3-dichloro-6-fluorotoluene.

Materials:

-

2,3-dichloro-6-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-6-fluorotoluene (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a 250W incandescent bulb to initiate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into an electron ionization mass spectrometer (EI-MS).

-

Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns of the halogens.

Infrared Spectroscopy:

-

Obtain the IR spectrum of the purified product using either a KBr pellet or as a thin film on a salt plate with a Fourier-transform infrared (FTIR) spectrometer.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis and characterization workflow for this compound.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichloro-6-fluorobenzyl Bromide

For Immediate Release

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloro-6-fluorobenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource for the structural elucidation and characterization of this halogenated aromatic compound. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to facilitate research and development activities.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by signals arising from the benzylic protons and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Br | 4.65 | s | - |

| H-4 | 7.45 | t | 8.9 |

| H-5 | 7.20 | t | 8.9 |

Note: Predicted data was generated using NMRDB.org. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 28.0 |

| C-1 | 120.0 (d, J = 15.0 Hz) |

| C-2 | 135.0 |

| C-3 | 130.0 |

| C-4 | 128.0 (d, J = 5.0 Hz) |

| C-5 | 125.0 (d, J = 20.0 Hz) |

| C-6 | 160.0 (d, J = 250.0 Hz) |

Note: Predicted data was generated using NMRDB.org. 'd' denotes a doublet arising from carbon-fluorine coupling. Actual experimental values may vary.

Structural and Logical Diagrams

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure with atom numbering and a typical workflow for NMR analysis.

Figure 1. Chemical structure and atom numbering of this compound.

Figure 2. General workflow for NMR spectral acquisition and analysis.

Experimental Protocols

While the data presented in this guide is predicted, a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a similar compound is provided below for reference.

4.1. Sample Preparation

-

Weigh approximately 10-20 mg of the solid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set up the acquisition parameters for the ¹H experiment (e.g., number of scans, pulse width, acquisition time, relaxation delay). A standard ¹H experiment may involve 16-64 scans.

-

Acquire the ¹H NMR spectrum.

-

Set up the acquisition parameters for the ¹³C experiment. A standard ¹³C experiment will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Acquire the ¹³C NMR spectrum.

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

This technical guide serves as a foundational resource for understanding the NMR spectral characteristics of this compound. The provided predicted data and standardized protocols are intended to support the research and development efforts of scientists in the chemical and pharmaceutical industries.

An In-depth Technical Guide to the Stability and Reactivity of Dichlorofluorobenzyl Bromide Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of dichlorofluorobenzyl bromide isomers. Due to the limited availability of direct comparative studies on dichlorofluorobenzyl bromide isomers, this guide synthesizes information from studies on analogous di-substituted benzyl bromides, including dichlorobenzyl and difluorobenzyl isomers, to infer the expected properties of dichlorofluorobenzyl bromides. The document covers key aspects of their synthesis, stability under various conditions, and reactivity profiles, with a focus on nucleophilic substitution reactions. Experimental protocols for synthesis and analysis are detailed, and logical relationships influencing stability and reactivity are visualized. This guide aims to be a valuable resource for chemists and pharmaceutical scientists working with these versatile chemical intermediates.

Introduction

Dichlorofluorobenzyl bromides are important intermediates in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of three halogen substituents on the benzene ring significantly influences the electronic and steric properties of the molecule, thereby affecting the stability of the C-Br bond and the reactivity of the benzylic carbon. Understanding the nuances of how the isomeric substitution pattern of chlorine and fluorine atoms impacts these properties is crucial for designing efficient synthetic routes and ensuring the stability of intermediates and final products.

This guide will explore the factors governing the stability and reactivity of these isomers, drawing parallels from closely related di-substituted benzyl bromides for which more extensive data is available.

Synthesis of Dichlorofluorobenzyl Bromide Isomers

The primary route for the synthesis of dichlorofluorobenzyl bromide isomers is the free-radical bromination of the corresponding dichlorofluorotoluene precursor. This reaction is typically initiated by light or a radical initiator.

General Experimental Protocol: Free-Radical Bromination

A common method for the synthesis of substituted benzyl bromides is the photocatalytic oxidative benzylic bromination. The following protocol is adapted from a procedure for the synthesis of 2,6-dichlorobenzyl bromide and can be considered a general starting point for the synthesis of dichlorofluorobenzyl bromide isomers.[1]

Materials:

-

Dichlorofluorotoluene isomer

-

Hydrobromic acid (HBr)

-

Hydrogen peroxide (H₂O₂)

-

Organic solvent (e.g., acetonitrile)

-

Light source (e.g., blue LED lamp)

Procedure:

-

In a suitable microchannel reactor or a well-stirred flask equipped with a light source, a solution of the dichlorofluorotoluene isomer in the chosen organic solvent is prepared.

-

Hydrobromic acid and hydrogen peroxide are introduced into the reactor. The molar ratio of the reactants should be optimized for each specific isomer.

-

The reaction mixture is irradiated with the light source at a controlled temperature.

-

The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Table 1: Optimized Reaction Parameters for the Synthesis of 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.[1]

| Parameter | Optimal Value |

| Temperature | 70 °C |

| Residence Time | 5.88 min |

| Light Irradiation | 87 W Blue Light |

| HBr/H₂O₂/DCT Molar Ratio | 1.5:1.5:1 |

| DCT Concentration | 21.0 wt % |

| HBr Concentration | 16.3 wt % |

| H₂O₂ Concentration | 10.0 wt % |

(DCT = 2,6-dichlorotoluene)

Stability of Dichlorofluorobenzyl Bromide Isomers

Factors Influencing Stability

-

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. Their presence on the benzene ring can influence the stability of the benzylic C-Br bond. The net effect will depend on the interplay between the inductive and resonance effects of the halogens at different positions. Generally, electron-withdrawing groups can destabilize a developing positive charge on the benzylic carbon in a potential SN1-type decomposition pathway, which might suggest increased stability. However, the strong inductive effect of fluorine could also polarize the C-Br bond, potentially affecting its stability.

-

Steric Effects: The position of the substituents, particularly in ortho positions, can introduce steric strain. This steric hindrance can influence the stability of the molecule. For instance, studies on nitrobenzyl halogenides have shown that ortho isomers are generally less stable than their meta and para counterparts.[2]

Expected Stability Trends

Based on general principles observed in substituted benzyl halides:

-

Positional Isomerism: Isomers with ortho-substituents may be less stable due to steric hindrance. Therefore, isomers like 2,3-dichloro-X-fluorobenzyl bromide or 2,6-dichloro-X-fluorobenzyl bromide might be expected to have lower thermal stability compared to isomers with meta or para substitution.

-

Nature of Halogen: Bromide derivatives are generally less stable than the corresponding chloride derivatives.[2]

Table 2: General Stability Observations for Substituted Benzyl Halides

| Substituent Position | General Stability Trend | Rationale |

| Ortho | Potentially lower | Steric hindrance |

| Meta/Para | Potentially higher | Reduced steric strain |

Reactivity of Dichlorofluorobenzyl Bromide Isomers

The reactivity of dichlorofluorobenzyl bromide isomers is primarily governed by their susceptibility to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. The preferred pathway is dictated by the structure of the isomer, the nature of the nucleophile, and the reaction conditions.

Factors Influencing Reactivity in Nucleophilic Substitution

-

Electronic Effects: The electron-withdrawing nature of chlorine and fluorine atoms deactivates the benzene ring towards electrophilic substitution but influences the reactivity of the benzylic carbon in nucleophilic substitution. These groups can have competing effects:

-

Inductive Effect (-I): Both halogens are strongly electronegative and withdraw electron density through the sigma bond network. This effect is strongest at the ortho position and decreases with distance. An increased positive charge on the benzylic carbon can make it more susceptible to nucleophilic attack.

-

Resonance Effect (+R): Halogens can donate electron density to the ring through resonance. This effect is most pronounced for substituents at the ortho and para positions.

-

-

Steric Hindrance: The presence of bulky substituents, particularly at the ortho positions, can significantly hinder the backside attack required for an SN2 reaction.[3][4] This steric hindrance can dramatically decrease the reaction rate. For example, the reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary >> tertiary.[5]

Expected Reactivity Trends in SN2 Reactions

Considering the principles of SN2 reactions, the following trends can be anticipated for dichlorofluorobenzyl bromide isomers:

-

Ortho-Substituted Isomers: Isomers with one or two ortho-substituents (e.g., 2,3-dichloro-X-fluoro, 2,6-dichloro-X-fluoro) are expected to be the least reactive in SN2 reactions due to significant steric hindrance around the benzylic carbon.

-

Meta-Substituted Isomers: Isomers with substituents at the meta positions (e.g., 3,5-dichloro-X-fluoro) will be less sterically hindered than ortho-isomers. Their reactivity will be primarily influenced by the electronic effects of the halogens.

-

Para-Substituted Isomers: Isomers with a para-substituent will experience minimal steric hindrance from that group. The reactivity will be mainly governed by the electronic effects of the substituents.

Table 3: Predicted Relative Reactivity of Dichlorofluorobenzyl Bromide Isomers in SN2 Reactions

| Isomer Type | Predicted Relative Reactivity | Primary Influencing Factor |

| Di-ortho substituted | Lowest | Steric Hindrance |

| Mono-ortho substituted | Low | Steric Hindrance & Electronic Effects |

| Meta/Para substituted | Higher | Electronic Effects |

Visualization of Key Concepts

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of dichlorofluorobenzyl bromide isomers.

Caption: Generalized workflow for the synthesis of dichlorofluorobenzyl bromide isomers.

Factors Influencing Reactivity

This diagram illustrates the key factors that determine the reactivity of dichlorofluorobenzyl bromide isomers in nucleophilic substitution reactions.

Caption: Key factors influencing the reactivity of dichlorofluorobenzyl bromide isomers.

Conclusion

The stability and reactivity of dichlorofluorobenzyl bromide isomers are intricately linked to the substitution pattern of the halogen atoms on the aromatic ring. While direct comparative data remains scarce, a thorough understanding of the interplay between electronic and steric effects, drawn from analogous di-substituted benzyl bromides, allows for reasoned predictions of their chemical behavior. Ortho-substituted isomers are anticipated to be less stable and less reactive in SN2 reactions due to steric hindrance. The development of robust and isomer-specific synthetic protocols, along with detailed kinetic and stability studies, will be crucial for the effective utilization of these valuable intermediates in the fields of drug discovery and materials science. This guide provides a foundational framework for researchers embarking on work with this class of compounds.

References

- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,3-dichloro-6-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 2,3-dichloro-6-fluorobenzyl bromide, a key parameter influencing its reactivity in nucleophilic substitution reactions. Due to the absence of direct experimental kinetic data for this specific compound in publicly available literature, this guide establishes a robust theoretical framework for predicting its reactivity. This is achieved through the application of linear free-energy relationships (LFER), specifically the Hammett and Taft equations, and is supplemented by a proposed experimental protocol for empirical validation. Furthermore, a computational chemistry workflow is detailed to provide a molecular-level understanding of the electronic and steric factors at play. This guide is intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling a more informed use of this compound in the development of novel therapeutics and other advanced chemical entities.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The reactivity of this compound is largely dictated by the electrophilic character of its benzylic carbon, which is the primary site for nucleophilic attack. The presence of three halogen substituents on the benzene ring—two chlorine atoms and one fluorine atom—significantly modulates the electron density at the benzylic position through a combination of inductive and resonance effects, as well as steric hindrance.

Understanding and quantifying the electrophilicity of the benzylic carbon is crucial for predicting reaction rates, optimizing reaction conditions, and designing synthetic routes. This guide will delve into a theoretical estimation of this electrophilicity using established physicochemical principles, outline experimental procedures for its direct measurement, and propose a computational approach for its in-silico characterization.

Theoretical Estimation of Electrophilicity

The reactivity of substituted benzyl systems in nucleophilic substitution reactions can be effectively estimated using linear free-energy relationships (LFERs), such as the Hammett and Taft equations. These models correlate the electronic and steric effects of substituents with reaction rates.

The Hammett and Taft Equations

The Hammett equation is a cornerstone in physical organic chemistry for quantifying the electronic influence of meta and para substituents on the reactivity of a reaction center. It is expressed as:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which represents the electronic effect of a particular substituent.

For ortho-substituted systems like this compound, the Taft equation is more appropriate as it accounts for steric effects in addition to polar (inductive and field) effects. The Taft equation is given by:

log(k/k₀) = ρσ + δEs

where:

-

ρ* is the sensitivity factor for polar effects.

-

σ* is the polar substituent constant.

-

δ is the sensitivity factor for steric effects.

-

Es is the steric substituent constant.

Substituent Constants for Chlorine and Fluorine

To estimate the reactivity of this compound, the additive effects of the substituents can be considered. The relevant Hammett (for the meta-chloro substituent) and Taft parameters (for the ortho-chloro and ortho-fluoro substituents) are summarized in the table below. It is important to note that ortho-substituent constants can be less reliable due to the complexity of steric and electronic interactions in close proximity to the reaction center.

| Substituent | Position | Hammett Constant (σ) | Taft Steric Parameter (Es) |

| Chlorine | ortho (C2) | - | -0.97 |

| Chlorine | meta (C3) | 0.37 | - |

| Fluorine | ortho (C6) | - | -0.46 |

Note: A comprehensive table of Hammett constants is not available for all ortho positions due to the intricate nature of steric interactions. The Taft steric parameter (Es) is often used to quantify the steric bulk of ortho substituents.

The positive Hammett constant for the meta-chloro group indicates its electron-withdrawing nature, which is expected to increase the electrophilicity of the benzylic carbon and thus accelerate the rate of nucleophilic substitution. The Taft steric parameters for the ortho-chloro and ortho-fluoro groups are both negative, signifying steric hindrance that could potentially retard the reaction rate, particularly for sterically demanding nucleophiles in an Sₙ2 mechanism.

Experimental Protocols for Determining Electrophilicity

The most direct way to quantify the electrophilicity of the benzylic carbon in this compound is to measure the rate of a nucleophilic substitution reaction, such as solvolysis.

Kinetic Studies of Solvolysis

Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of this compound in a given solvent system (e.g., aqueous ethanol).

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Deionized water

-

Suitable internal standard for the chosen analytical method (e.g., a stable compound with a distinct signal)

-

Thermostatically controlled water bath or reaction block

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent system (e.g., 80:20 ethanol:water). Also, prepare a stock solution of the internal standard.

-

Reaction Setup: In a series of sealed vials, add a known volume of the stock solution of the benzyl bromide and the internal standard. Place the vials in a thermostatic bath set to a constant temperature (e.g., 25°C).

-

Time-course Monitoring: At regular time intervals, quench the reaction in one of the vials by adding a large volume of a suitable solvent (e.g., acetonitrile for HPLC analysis) to stop the reaction and dilute the sample.

-

Analysis: Analyze the quenched samples using HPLC or GC to determine the concentration of the remaining this compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be equal to -k, the pseudo-first-order rate constant.

Experimental Workflow Diagram

Caption: Workflow for determining the solvolysis rate constant.

Computational Analysis of Electrophilicity

Computational chemistry provides a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, density functional theory (DFT) calculations can be employed to determine key descriptors of electrophilicity.

Proposed Computational Methodology

Objective: To calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial atomic charge on the benzylic carbon of this compound.

Computational Details:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) is a suitable method. The B3LYP functional is a widely used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G* or a more flexible basis set like 6-311+G(d,p) is recommended for a good balance of accuracy and computational cost.

-

Calculations:

-

Geometry Optimization: The first step is to perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Population Analysis: A population analysis (e.g., Mulliken, NBO) should be conducted to determine the partial atomic charges.

-

Molecular Orbital Analysis: The energies of the molecular orbitals, including the LUMO, will be calculated.

-

A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, and thus a higher electrophilicity. A more positive partial charge on the benzylic carbon suggests a greater electron deficiency at that site, making it more susceptible to nucleophilic attack.

Logical Relationship of Computational Parameters to Electrophilicity

Caption: Relationship between substituents and computational electrophilicity descriptors.

Conclusion

Navigating the Bioactive Potential of Dichlorofluorobenzyl Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the potential biological activities of 2,3-dichloro-6-fluorobenzyl bromide derivatives, a comprehensive literature review reveals a scarcity of specific studies on a series of derivatives with this exact substitution pattern. Therefore, this document provides an in-depth analysis of closely related dichlorofluorobenzyl and dichlorobenzyl derivatives to infer potential biological activities, experimental methodologies, and affected signaling pathways. The presented data and protocols are derived from studies on these analogous compounds and should be adapted and validated for novel derivatives of this compound.

Core Concepts: The Promise of Halogenated Benzyl Moieties

The incorporation of halogen atoms, particularly chlorine and fluorine, into benzyl scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 2,3-dichloro-6-fluorobenzyl moiety offers a unique combination of steric and electronic features that can influence ligand-receptor interactions, membrane permeability, and metabolic stability. This technical guide explores the potential of derivatives incorporating this scaffold, primarily focusing on anticancer and antimicrobial activities, based on evidence from closely related compound series.

Potential Biological Activities

Derivatives of dichlorofluorobenzyl and dichlorobenzyl moieties have demonstrated promising biological activities, primarily in the realms of anticancer and antimicrobial research.

Anticancer Activity

The cytotoxic potential of halogenated benzyl derivatives has been explored against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For instance, podophyllotoxin derivatives, which sometimes feature halogenated aromatic rings, are known to exhibit potent cytotoxic effects.[1][2][3][4]

Antimicrobial Activity

The antimicrobial properties of compounds bearing dichlorobenzyl and fluorobenzyl groups have been investigated against a range of bacterial and fungal pathogens. These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cell wall synthesis.[5][6][7][8] For example, dichlorophenyl-substituted heterocycles have shown significant antibacterial and antifungal properties.

Quantitative Data on Related Dichlorobenzyl and Dichlorofluorobenzyl Derivatives

The following tables summarize quantitative data from studies on derivatives that are structurally related to the 2,3-dichloro-6-fluorobenzyl scaffold. This data provides a comparative baseline for potential efficacy.

Table 1: Anticancer Activity of Related Halogenated Compounds

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

| Podophyllotoxin-imidazolium salt | a6 | HCT-116 | 0.04 | [1][2] |

| Podophyllotoxin-imidazolium salt | a6 | A549 | 0.29 | [1][2] |

| 3,5-Dichlorobenzyl Ester | Compound 5 | - | EC50 vs. B. cinerea: 6.60 mg/L | [9] |

| 3,5-Dichlorobenzyl Ester | Compound 5 | - | EC50 vs. R. solani: 1.61 mg/L | [9] |

| 2,4-Diphenyl-5H-indeno[1,2-b]pyridines | Chlorinated analogs | T47D | Potent activity | [10] |

Table 2: Antimicrobial Activity of Related Halogenated Compounds

| Compound Class | Specific Derivative Example | Target Organism | Activity (MIC in µg/mL or Zone of Inhibition) | Reference |

| Dichlorophenyl-substituted 1,2,4-Triazole Thiol | Not specified (2,4-dichloro) | E. coli | Zone of Inhibition: 18 mm | [11] |

| Dichlorophenyl-substituted 1,2,4-Triazole Thiol | Not specified (2,4-dichloro) | S. aureus | Zone of Inhibition: 20 mm | [11] |

| 2,2-dichloro-cyclopropane–cis-dicarbamates | Series 9 compounds | S. aureus 29213 | Stronger than commercial antibiotics | [7] |

| DCAP Analogue | Compound 12 | S. boydii | MIC: 25 µM | [5] |

| DCAP Analogue | Compound 12 | E. tarda | MIC: 12.5 µM | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of novel this compound derivatives would need to be developed. However, standard methodologies used for similar compounds can be adapted.

General Synthesis of Heterocyclic Derivatives

A common strategy for synthesizing derivatives from this compound involves its reaction with a nucleophilic heterocyclic core.

General synthetic workflow for derivatives.

Protocol:

-

Dissolve the nucleophilic heterocycle in a suitable aprotic polar solvent such as DMF or acetonitrile.

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the heterocycle.

-

To this mixture, add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for the MTT cytotoxicity assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for 48 to 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for broth microdilution assay.

Protocol:

-

Perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the target microorganism.

-

Add the microbial inoculum to each well.

-

Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet elucidated, related compounds are known to modulate several key cellular pathways.

Apoptosis Induction

Cytotoxic halogenated compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases and modulation of Bcl-2 family proteins.[10][12]

Proposed intrinsic apoptosis pathway.

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Synthesis of diverse libraries: Creating a range of derivatives with various heterocyclic and acyclic side chains will be crucial for establishing structure-activity relationships.

-

Broad biological screening: Evaluating these new compounds against a wide panel of cancer cell lines and microbial strains will help identify lead candidates.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds will be essential for their further development.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound derivatives. While direct data is limited, the insights from related compounds provide a strong rationale for their potential as valuable scaffolds in the development of new therapeutic agents.

References

- 1. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

- 2. Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 8. Exploring norfloxacin analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzyl bromide: Synonyms, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-fluorobenzyl bromide is a key halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, most notably in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of its synonyms and alternative names, its chemical and physical properties, and its significant role as a building block in medicinal chemistry. Detailed experimental protocols for its synthesis and subsequent reactions, though not available in exhaustive step-by-step public documentation, can be inferred from established methods for benzylic bromination of substituted toluenes. This guide will also explore its application in the synthesis of HIV integrase inhibitors and present a conceptual framework for the relevant biological pathways and experimental workflows.

Nomenclature and Identification

Correctly identifying a chemical compound is critical for research and development. This compound is known by several names and identifiers across various chemical databases and supplier catalogs.

Table 1: Synonyms and Identifiers for this compound [1][2]

| Identifier Type | Value |

| Systematic Name | 1-(Bromomethyl)-2,3-dichloro-6-fluorobenzene |

| IUPAC Name | 3-(bromomethyl)-1,2-dichloro-4-fluorobenzene |

| CAS Number | 886497-51-4 |

| Molecular Formula | C₇H₄BrCl₂F |

| Molecular Weight | 257.91 g/mol |

| InChI | InChI=1S/C7H4BrCl2F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 |

| InChIKey | RXHTVFRUZNHYSD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)CBr)Cl)Cl |

| Depositor-Supplied Synonyms | This compound, 2-(Bromomethyl)-3,4-dichloro-1-fluorobenzene, MFCD04115873 |

Physicochemical Properties

Table 2: Predicted and Analogous Physicochemical Properties

| Property | Value (Estimated or from Analogs) | Source/Notes |

| Appearance | White to off-white solid | Typical for similar halogenated benzyl bromides |

| Purity | Typically >97% | [3] |

| Molecular Weight | 257.92 | [3][4] |

| Density | ~1.6 - 1.7 g/mL at 25 °C | Estimated based on similar compounds like 2-chloro-6-fluorobenzyl bromide (1.629 g/mL)[5] |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound typically proceeds via the radical bromination of the corresponding toluene derivative, 2,3-dichloro-6-fluorotoluene. This reaction, a variation of the Wohl-Ziegler bromination, involves the use of a brominating agent and a radical initiator.

This protocol is a generalized procedure based on established methods for the benzylic bromination of substituted toluenes.[6] Researchers should optimize conditions for their specific substrate and scale.

Materials:

-

2,3-Dichloro-6-fluorotoluene

-

N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or chlorobenzene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-6-fluorotoluene in the anhydrous solvent under an inert atmosphere.

-

Add the brominating agent (NBS or DBDMH, typically 1.05-1.2 equivalents).

-

Add a catalytic amount of the radical initiator (AIBN).

-

Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with a suitable light source (e.g., a household compact fluorescent lamp).[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide or hydantoin byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

References

Methodological & Application

synthesis of 2,3-dichloro-6-fluorobenzyl bromide from 2,3-dichloro-6-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dichloro-6-fluorobenzyl bromide from 2,3-dichloro-6-fluorobenzyl alcohol. This conversion is a key step in the synthesis of various pharmaceutical compounds and agrochemicals. The protocol outlines two common methods for this transformation: bromination using phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). Detailed experimental procedures, purification techniques, and characterization data are provided to ensure reproducible and high-yield synthesis. Additionally, comprehensive safety precautions are outlined for the handling of all hazardous materials.

Reaction Scheme

The general reaction for the conversion of 2,3-dichloro-6-fluorobenzyl alcohol to this compound is depicted below:

Materials and Equipment

| Material/Equipment | Description |

| 2,3-dichloro-6-fluorobenzyl alcohol | Starting material |

| Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | Brominating agent |

| Dichloromethane (DCM), anhydrous | Solvent |

| Diethyl ether, anhydrous | Solvent |

| Saturated sodium bicarbonate solution | For quenching |

| Brine (saturated NaCl solution) | For washing |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Dropping funnel | For addition of reagents |